molecular formula C18H26N6O4 B2413762 Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034326-00-4

Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2413762
CAS No.: 2034326-00-4
M. Wt: 390.444
InChI Key: JFDDGMRUVLNSFO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound featuring a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including a triazole ring, a piperidine ring, and a tert-butyl ester, makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine compounds. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This step may involve the use of piperidine derivatives and suitable leaving groups under controlled conditions.

    Introduction of the Tert-butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the triazole ring. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridazines or piperidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazolopyridazine core is known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate
  • Tert-butyl 3-(((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

tert-butyl 3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-9-5-6-12(11-23)16(25)19-10-14-21-20-13-7-8-15(27-4)22-24(13)14/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDGMRUVLNSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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